molecular formula C8H13N3O2 B13492146 3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13492146
M. Wt: 183.21 g/mol
InChI Key: HOXWDCLPNMXZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(1H-Pyrazol-1-yl)propanoic acid
  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

3-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-11(10-6)5-7(9-2)8(12)13/h3-4,7,9H,5H2,1-2H3,(H,12,13)

InChI Key

HOXWDCLPNMXZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.